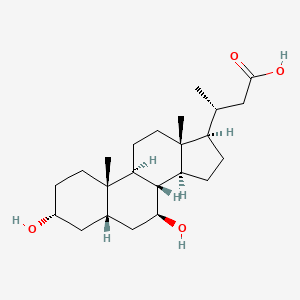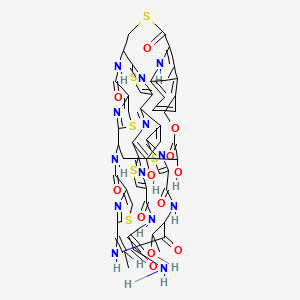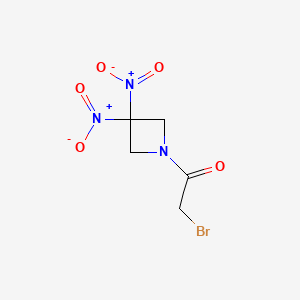
RRX-001
描述
RRx-001 是一种新型化合物,由于其独特的性质和潜在应用,已引起科学界的广泛关注。它是一种具有独特化学结构的小分子,主要以其作为表观遗传调节剂的作用以及介导氧化还原反应的能力而闻名。 This compound 最初是通过国防和航空航天工业与学术机构之间的合作开发的,在各个治疗领域,尤其是在肿瘤学领域,它展现出广阔前景 .
科学研究应用
RRx-001 在化学、生物学、医学和工业领域具有广泛的科学研究应用。在肿瘤学领域,正在研究其对肿瘤重新敏感化化疗和放射治疗的潜力。 它在治疗各种癌症方面表现出广阔前景,包括小细胞肺癌、结直肠癌和脑癌 .
除了其抗癌特性外,还正在研究 this compound 的抗炎作用。 它作为 NLRP3 炎症小体的有效抑制剂,使其成为治疗痛风、慢性肝病和神经退行性疾病等炎症性疾病的潜在治疗剂 .
作用机制
RRx-001 通过多种机制发挥作用。它通过改变参与癌症进展和炎症的基因表达来充当表观遗传调节剂。 它还介导氧化还原反应,导致产生一氧化氮和活性氧物质,这些物质在其抗癌和抗炎作用中发挥着至关重要的作用 .
该化合物靶向各种分子途径,包括 NLRP3 炎症小体以及 Myc 和 CD47 途径。 通过抑制这些途径,this compound 可以调节免疫反应,并提高现有癌症治疗的疗效 .
生化分析
Biochemical Properties
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a nonpolar electrophile that rapidly traverses cell membranes and reacts selectively with nucleophilic sulfhydryl groups, such as reduced glutathione and the β-globin chain cysteine 93 residue in red blood cells . These reactions result in stable thioether bonds, which are essential for its biochemical activity. Additionally, 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone inhibits the NLRP3 inflammasome by covalently binding to cysteine 409, blocking the NLRP3-NEK7 interaction .
Cellular Effects
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of the canonical, noncanonical, and alternative NLRP3 inflammasomes, leading to reduced inflammation . Furthermore, it induces cell cycle arrest, apoptosis, and inhibition of cell division in tumor cells . The compound also enhances nitric oxide generation, which increases tumor perfusion and augments the delivery of oxygen and other anticancer drugs .
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone involves multiple redox-based pathways. It acts as a chimeric single molecular entity that targets the NLRP3 inflammasome and inhibits it, as well as Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2 . Under hypoxic and reductive conditions, the dinitroazetidine ring fragments to release therapeutically active metabolites, including nitric oxide and carbon-centered radicals . These metabolites contribute to its antitumor and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone change over time. The compound is stable under normoxic conditions but becomes more reactive under hypoxic conditions, leading to the release of active metabolites . Long-term studies have shown that it can protect normal tissues from the cytotoxic effects of chemotherapy and radiation therapy while maintaining its antitumor activity . Additionally, it has demonstrated sustained inhibition of the NLRP3 inflammasome and reduced inflammation in various in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, it may induce adverse effects such as local inflammation at the site of administration . Studies have shown that the compound has a wide therapeutic window, and no dose-limiting toxicities have been observed in clinical trials .
Metabolic Pathways
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is involved in several metabolic pathways. It inhibits glucose 6-phosphate dehydrogenase (G6PD) in tumor cells, leading to altered redox balance and increased oxidative stress . The compound also interacts with hemoglobin, driving redox reactions under hypoxic conditions . These interactions contribute to its antitumor and anti-inflammatory effects by modulating metabolic flux and metabolite levels.
Transport and Distribution
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is a nonpolar small molecule that easily crosses cell membranes and the blood-brain barrier . It is distributed systemically and accumulates in hypoperfused and inflamed areas, where it releases its active metabolites . The compound’s transport and distribution are facilitated by its ability to bind to nucleophilic sulfhydryl groups and form stable thioether bonds .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is influenced by its interactions with various biomolecules. It targets the NLRP3 inflammasome and KEAP1, leading to its accumulation in the cytoplasm . The compound’s activity is modulated by the reduced to oxidized glutathione ratio and the oxygenation status of tissues . These factors determine its localization and function within specific cellular compartments.
准备方法
合成路线和反应条件: RRx-001 的合成涉及一系列从三硝基氮杂环丁烷 (TNAZ) 开始的化学反应。合成中的关键步骤是用酰基溴取代硝基以形成最终化合物。 该反应通过亲核取代进行,其中溴原子被硫醇基团中的硫原子取代,从而形成稳定的硫醚键 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但已扩大规模以满足临床和研究应用的需求。该过程涉及严格的反应条件,以确保最终产品的高纯度和高产率。 生产方法旨在具有成本效益和环境友好性,利用绿色化学的进步 .
化学反应分析
反应类型: RRx-001 会发生各种化学反应,包括氧化、还原和取代。 其反应性主要归因于其结构中存在亲电和亲核位点 .
常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括氧化剂,如一氧化氮和活性氧物质,以及还原剂和亲核试剂,如硫醇。 这些反应通常在受控条件下进行,包括特定的 pH 值和温度,以确保达到预期的结果 .
主要形成的产物: this compound 反应形成的主要产物包括各种氧化还原活性物质和表观遗传调节剂。 这些产物在其作用机制中发挥着至关重要的作用,尤其是在其抗癌和抗炎作用中 .
相似化合物的比较
RRx-001 由于其作为抗癌和抗炎剂的双重作用而与其他类似化合物不同。虽然其他化合物可能靶向特定途径,但 this compound 同时调节多种途径的能力使其脱颖而出。 类似化合物包括其他表观遗传调节剂和氧化还原活性剂,但 this compound 独特的化学结构和作用机制使其成为进一步研究和开发的有希望的候选药物 .
类似化合物列表:- 三硝基氮杂环丁烷 (TNAZ)
- 1-叔丁基-3,3-二硝基氮杂环丁烷 (TBDNAZ)
- 其他一氧化氮介导的表观遗传调节剂
This compound 的独特性质和潜在应用使其成为科学界备受关注的化合物。其正在进行的研究和开发为肿瘤学和炎症性疾病的新治疗策略带来了希望。
属性
IUPAC Name |
2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODKFOVZURLVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925206-65-1 | |
| Record name | RRX-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RRx-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RRX-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of RRx-001?
A1: this compound exerts its effects through multiple mechanisms, making it a pleiotropic agent. Key targets include:
- Hemoglobin: this compound binds to the beta cysteine 93 residue of hemoglobin [], influencing its oxygen-carrying capacity and promoting nitric oxide release under hypoxic conditions [, ].
- NLRP3 Inflammasome: this compound acts as an NLRP3 inflammasome inhibitor, reducing inflammatory responses [, , , ].
- CD47/SIRPα Axis: this compound downregulates CD47 on tumor cells and SIRPα on macrophages, interfering with the “don’t eat me” signal and enhancing macrophage-mediated phagocytosis of tumor cells [, , , ].
- Epigenetic Modulation: this compound inhibits DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and lysine demethylases, leading to epigenetic modifications that influence gene expression [, , , , ].
- Glucose-6-Phosphate Dehydrogenase (G6PD): this compound inhibits G6PD, a key enzyme in the pentose phosphate pathway, leading to reduced NADPH levels and increased oxidative stress in tumor cells [, ].
Q2: How does this compound affect the tumor microenvironment?
A2: this compound demonstrates immunomodulatory effects by:
- Macrophage Repolarization: It shifts tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype [, ], promoting anti-tumor immunity [, ].
- Vascular Normalization: this compound promotes normalization of the aberrant tumor vasculature, enhancing blood flow, oxygenation, and drug delivery [, , , , , , ].
Q3: How does this compound's interaction with hemoglobin impact its anticancer activity?
A3: this compound's binding to hemoglobin triggers several downstream effects:
- Enhanced Nitric Oxide (NO) Release: This occurs specifically under hypoxic conditions, characteristic of the tumor microenvironment [, ]. NO acts as a vasodilator and cytotoxic agent [, , ].
- Increased Oxidative Stress: this compound binding disrupts the redox balance in cancer cells, further promoting cell death [].
Q4: How does this compound induce a “vaccine-like” response in cancer cells?
A: this compound treatment can activate endogenous retroviruses in cancer cells through DNA demethylation []. This process triggers an interferon response, mimicking an antiviral defense mechanism and potentially boosting anti-tumor immunity [].
Q5: What are the key preclinical findings regarding this compound's anticancer activity?
A5: Preclinical studies have demonstrated that this compound:
- Inhibits tumor growth in various xenograft and syngeneic mouse models [, , , , , , , , ].
- Demonstrates synergy with standard therapies such as chemotherapy and radiation, enhancing their efficacy [, , , , , , ].
- Reduces drug resistance in multiple myeloma models [].
Q6: What is the safety and tolerability profile of this compound in clinical trials?
A: this compound has been generally well-tolerated in Phase I and II clinical trials [, , , , , , , ]. The main adverse event observed is infusion-related reactions, primarily localized pain and inflammation at the injection site [, ]. This has been mitigated by co-administration with a small volume of autologous blood [, ].
Q7: What evidence suggests a potential cardioprotective effect of this compound?
A: Preclinical studies have shown that this compound pretreatment can attenuate doxorubicin-induced cardiotoxicity in mice [, ], suggesting a potential cardioprotective role.
Q8: Are there any potential biomarkers for predicting this compound response?
A8:
- TGF-β Pathway Activation: Positive staining for TGF-β1 and TGF-βR1 in tumor biopsies correlated with response to this compound in a Phase II trial [].
- Nrf2 Activity: Preclinical studies suggest that baseline Nrf2 activity, assessed by ARE-driven luciferase expression, may negatively correlate with tumor response to this compound [].
- PD-L1 Expression on CTCs: In small cell lung cancer patients, decreased PD-L1 expression on circulating tumor cells after this compound treatment significantly correlated with clinical benefit [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C5H5BrN4O5 and its molecular weight is 297.04 g/mol.
Q10: What is known about the stability and formulation of this compound?
A: this compound rapidly forms a glutathione adduct in blood, making direct measurement challenging []. Stabilization strategies using enzyme inhibitors like acivicin have been developed for bioanalytical purposes []. Co-administration with autologous blood has been employed clinically to mitigate infusion-related reactions and potentially improve bioavailability [, ].
Q11: What are the future research directions for this compound?
A11: Ongoing research is exploring:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


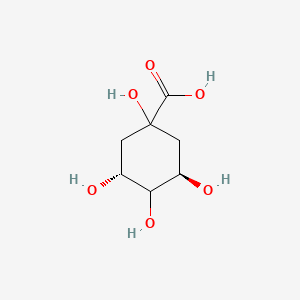
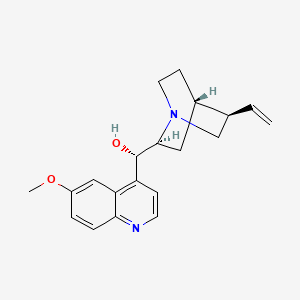
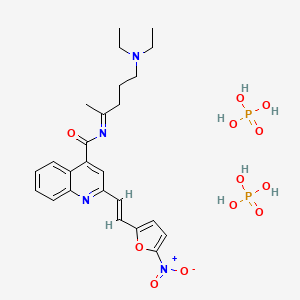
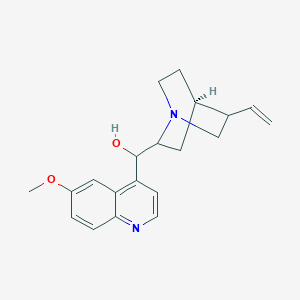
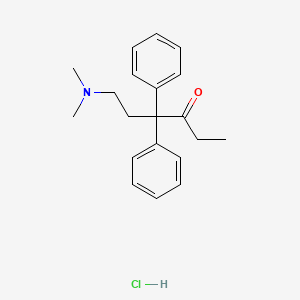
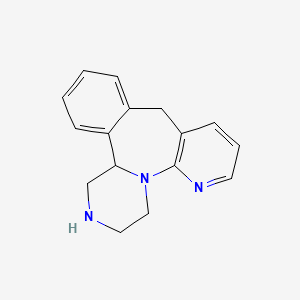
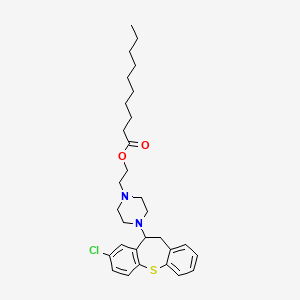
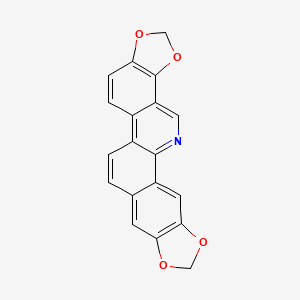
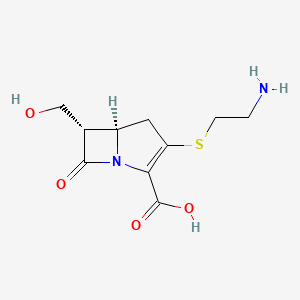
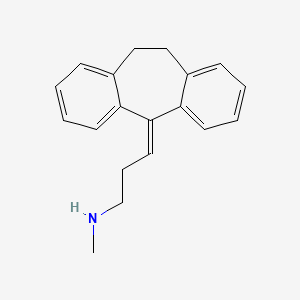
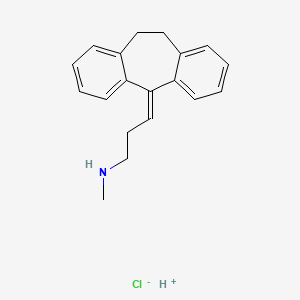
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
